Nonoxinol

Catalog No.
S1531557
CAS No.
127087-87-0
M.F
C17H28O2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonoxinol

CAS Number

127087-87-0

Product Name

Nonoxinol

IUPAC Name

2-(4-nonylphenoxy)ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3

InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/
Lower adducts (n<6): soluble in oil; higher adducts: soluble in wate

Synonyms

marlophen 89, nonylphenol ethoxyacetic acid, nonylphenol ethoxylate, nonylphenolethoxylate, nonylphenolpolyglycol ether, teric N, terics

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Spermicidal Action of Nonoxynol-9

Nonoxynol-9 (N-9) is a chemical compound used in various spermicidal products as a topical contraceptive method. Its primary function in these applications lies in its ability to immobilize and disrupt the sperm cell membrane, preventing sperm from reaching and fertilizing the egg. Studies have shown N-9's effectiveness in achieving this spermicidal action, as demonstrated by in vitro (laboratory) experiments .

Potential Impact on the Vaginal Microbiome

Research suggests that N-9 use might have an impact on the vaginal microbiome, the delicate balance of microorganisms naturally present in the vagina. While some studies haven't observed significant disruptions , others have shown a potential dose-dependent association between N-9 use and an increased prevalence of specific bacteria, including those associated with bacterial vaginosis . Further research is needed to fully understand the long-term implications of N-9 use on the vaginal microbiome.

Nonoxynol is a class of nonionic surfactants derived from the ethoxylation of nonylphenol, primarily used in various applications including detergents, emulsifiers, and spermicides. The most notable member of this family is Nonoxynol-9, which is widely recognized for its spermicidal properties. Nonoxynols are characterized by their ability to disrupt lipid membranes, making them effective in applications where surface activity is crucial, such as in contraceptives and personal care products .

  • Irritation: Nonoxynol-9 can cause vaginal and penile irritation, especially with frequent use.
  • STD Risk: Studies suggest a possible increased risk of acquiring sexually transmitted infections (STIs) with frequent and long-term use [].

Nonoxynol-9 functions primarily as a surfactant, interacting with the lipid membranes of sperm cells. This interaction leads to the lysis of the sperm membranes, particularly affecting the acrosome and midpiece, resulting in immobilization and death of the sperm . The chemical structure allows it to insert itself into lipid bilayers, altering membrane integrity and fluidity.

Nonoxynols are synthesized through the ethoxylation of nonylphenol, where ethylene oxide is reacted with nonylphenol to produce various homologs with different numbers of ethylene glycol units. This process results in a range of compounds including Nonoxynol-4, Nonoxynol-7, Nonoxynol-9, and others . The specific properties and applications vary depending on the number of ethylene oxide units incorporated into the molecule.

Nonoxynol-9 is primarily used in:

  • Spermicides: Formulated in creams, gels, foams, and films for contraception.
  • Lubricants: Commonly included in vaginal and anal lubricants due to its spermicidal properties.
  • Condoms: Some condom brands incorporate Nonoxynol-9 as a lubricant.
  • Cosmetics: Used as an emulsifier and surfactant in various personal care products.
  • Medical Products: Found in certain formulations like shaving creams and poison ivy treatments .

Research has highlighted significant interactions between Nonoxynol-9 and biological membranes. Its surfactant properties can lead to local irritation or allergic reactions when used frequently. Studies have indicated that while it effectively immobilizes sperm, it does not confer any additional protection against sexually transmitted infections compared to other lubricants . The World Health Organization has recommended against its use for individuals at high risk for HIV due to these findings.

Several compounds share similarities with Nonoxynol in terms of structure or function. Here are some notable examples:

CompoundDescriptionUnique Features
NonylphenolA precursor to Nonoxynols; used in various industrial applications.Known for its environmental persistence and toxicity concerns.
Sodium Dodecyl SulfateAn anionic surfactant used widely in laboratories and personal care products.Stronger detergent properties but less specific for sperm immobilization.
Benzalkonium ChlorideA cationic surfactant with antimicrobial properties.Used as a preservative in cosmetics; differs significantly in mechanism from Nonoxynol.
Polyethylene GlycolA polymer used as a lubricant and surfactant in various applications.More versatile but lacks specific spermicidal activity.

Nonoxynol's uniqueness lies in its specific application as a spermicide while also functioning as a surfactant across various products . Its efficacy as a contraceptive agent contrasts with other surfactants that do not exhibit similar biological activities.

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

XLogP3

5.5

LogP

log Kow = 4.48 (estimated physical properties based upon 5 ethoxylates)

GHS Hazard Statements

Aggregated GHS information provided by 2100 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 100 of 2100 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 2000 of 2100 companies with hazard statement code(s):;
H302 (41.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (70.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (49.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (47.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (65.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

127087-87-0
104-35-8
26027-38-3

Wikipedia

2-(4-Nonylphenoxy) ethanol

Methods of Manufacturing

Nonionic surfactant mixtures prepared by reacting nonylphenol with ethylene oxide

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Stability Shelf Life

Highly stable compounds.

Dates

Modify: 2023-08-15

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